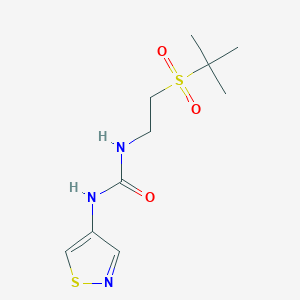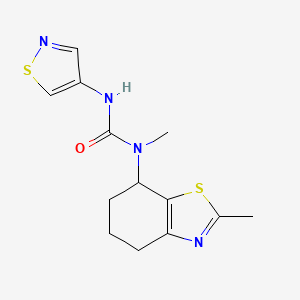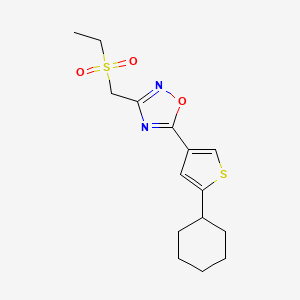
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide, also known as DT-010, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DT-010 belongs to the class of thioamide compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Additionally, 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been shown to have anti-viral and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity levels, making it a safe candidate for further research. However, one limitation of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is that its mechanism of action is not fully understood, which may hinder its potential use in therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide. One potential area of study is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide analogs that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide can be synthesized through a multi-step process that involves the reaction of diethylamine with 3-chloro-2-oxopropyl disulfide, followed by the reaction with pyrrolidine-1-carbothioamide. The final product is obtained through purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S2/c1-3-15(4-2)12-5-7-16(9-12)13(19)14-11-6-8-20(17,18)10-11/h11-12H,3-10H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQPQFKNFNRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=S)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)

![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)


![oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)

![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)